molecular formula C13H13NO B065881 6-(Dimethylamino)-2-naphthaldehyde CAS No. 173471-71-1

6-(Dimethylamino)-2-naphthaldehyde

Cat. No.: B065881
CAS No.: 173471-71-1
M. Wt: 199.25 g/mol
InChI Key: IVFSOOIWIYPDLX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group at the 6th position and an aldehyde group at the 2nd position of the naphthalene ring. This compound is notable for its applications in various fields, including organic synthesis, fluorescence studies, and as an intermediate in the production of dyes and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-2-naphthaldehyde typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitro-2-naphthaldehyde.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous nitration and reduction steps.
  • Use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 6-(Dimethylamino)-2-naphthoic acid.

    Reduction: 6-(Dimethylamino)-2-naphthalenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(Dimethylamino)-2-naphthaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in fluorescence studies due to its ability to act as a fluorescent probe.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of dyes and pigments, where it serves as an intermediate in the synthesis of colorants.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-naphthaldehyde is primarily related to its chemical reactivity:

    Molecular Targets: The compound can interact with various molecular targets through its aldehyde and dimethylamino groups.

    Pathways Involved: It can participate in nucleophilic addition reactions, forming Schiff bases with amines, and can undergo condensation reactions with hydrazines and other nucleophiles.

Comparison with Other Naphthaldehydes:

    This compound vs. 2-Naphthaldehyde: The presence of the dimethylamino group in this compound enhances its reactivity and fluorescence properties compared to 2-naphthaldehyde.

    This compound vs. 6-Amino-2-naphthaldehyde: The dimethylamino group in this compound provides greater electron-donating ability, affecting its chemical behavior and applications.

Comparison with Similar Compounds

  • 2-Naphthaldehyde
  • 6-Amino-2-naphthaldehyde
  • 6-Methoxy-2-naphthaldehyde
  • 6-Hydroxy-2-naphthaldehyde

Properties

IUPAC Name

6-(dimethylamino)naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSOOIWIYPDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649016
Record name 6-(Dimethylamino)naphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173471-71-1
Record name 6-(Dimethylamino)naphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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